Cinnamyl isobutyrate is a naturally occurring flavor compound found in cinnamon. [] It belongs to the class of organic compounds known as esters, characterized by a carboxyl group where the hydrogen is replaced by an alkyl group. In scientific research, Cinnamyl isobutyrate has garnered interest due to its potential anti-obesity and glucose-regulating properties.
Cinnamyl isobutyrate is primarily sourced from cinnamon, where it occurs naturally in the essential oil extracted from cinnamon bark. The compound is classified under esters in organic chemistry, characterized by the functional group -COO- that forms when an alcohol reacts with a carboxylic acid. It has been recognized for its flavoring properties and is categorized as "Generally Recognized As Safe" (GRAS) by the Flavor Extract Manufacturers Association, which allows its use in food products within regulated limits .
The synthesis of cinnamyl isobutyrate typically involves the esterification reaction between cinnamyl alcohol and isobutyric acid. Various methods can be employed for this synthesis:
Cinnamyl isobutyrate has a molecular formula of and a molecular weight of approximately 208.26 g/mol. The structure consists of a cinnamyl group (derived from cinnamaldehyde) attached to an isobutyric acid moiety.
The structural representation can be depicted as follows:
Cinnamyl isobutyrate can participate in various chemical reactions:
The mechanism of action of cinnamyl isobutyrate primarily relates to its sensory properties in food applications:
Cinnamyl isobutyrate exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in flavors and fragrances.
Cinnamyl isobutyrate finds extensive use across several fields:
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